molecular formula C7BrF4N B096809 4-Bromo-2,3,5,6-tetrafluorobenzonitrile CAS No. 17823-40-4

4-Bromo-2,3,5,6-tetrafluorobenzonitrile

Cat. No. B096809
CAS RN: 17823-40-4
M. Wt: 253.98 g/mol
InChI Key: STJZOKCIEOTPDV-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluorobenzonitrile is a polyfluoroarene and an aryl fluorinated building block . It has a linear formula of BrC6F4CN .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2,3,5,6-tetrafluorobenzonitrile is C7BrF4N . It has an average mass of 253.979 Da and a monoisotopic mass of 252.915024 Da .


Physical And Chemical Properties Analysis

4-Bromo-2,3,5,6-tetrafluorobenzonitrile has a melting point of 77-79 °C (lit.) . Its density is 1.9±0.1 g/cm3 . The boiling point is 203.7±35.0 °C at 760 mmHg . The vapor pressure is 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.0±3.0 kJ/mol . The flash point is 77.0±25.9 °C .

Scientific Research Applications

Fluorinated Building Block

“4-Bromo-2,3,5,6-tetrafluorobenzonitrile” is a polyfluoroarene, which is an aryl fluorinated building block . It can be used in the synthesis of various complex molecules due to its unique properties.

Quantum Mechanical Calculations

This compound has been used in quantum mechanical calculations of energies, geometries, and vibrational wave numbers . These calculations are crucial in understanding the properties and behavior of the molecule.

Preparation of Fluoropyridyl Reagents

“4-Bromo-2,3,5,6-tetrafluorobenzonitrile” has been used in the preparation of 2,3,5,6-tetrafluoro-pyridylcadmium or 2,3,5,6-tetrafluoropyridylzinc reagent . These reagents are useful in various chemical reactions.

Suzuki-Miyaura Reactions

The compound has been used in palladium-catalyzed Suzuki-Miyaura reactions . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds.

Regioselective Nucleophilic Substitution

“4-Bromo-2,3,5,6-tetrafluorobenzonitrile” has been used in regioselective nucleophilic substitution reactions . This allows for the selective substitution of one functional group for another at a specific position on the molecule.

Protein-Protein Interactions

The compound can be incorporated into probes used to study protein-protein interactions (PPIs), which are crucial for various cellular processes. By attaching the molecule to one protein, researchers can investigate its binding with other proteins, providing insights into potential drug targets and mechanisms of action.

Safety And Hazards

4-Bromo-2,3,5,6-tetrafluorobenzonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

4-bromo-2,3,5,6-tetrafluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrF4N/c8-3-6(11)4(9)2(1-13)5(10)7(3)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJZOKCIEOTPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347328
Record name 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3,5,6-tetrafluorobenzonitrile

CAS RN

17823-40-4
Record name 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile?

A1: The crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, synthesized from 1,4′-bromoiodobenzene and 4-bromo-2,3,5,6-tetrafluorobenzonitrile, reveals key structural information about the compound. It exists as an orthorhombic crystal in the P212121 space group []. The two phenyl rings in the biphenyl structure are not coplanar but are rotated by 40.6° relative to each other []. This information helps researchers understand how this compound might interact with other molecules and potentially guide further research into its applications.

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